

# In-depth Technical Guide: 3,4-Diaminopyridin-2-ol (CAS 33631-02-6)

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## Compound of Interest

Compound Name: 3,4-Diaminopyridin-2-ol

Cat. No.: B1323081

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Disclaimer: Publicly available scientific literature and technical data for **3,4-Diaminopyridin-2-ol** (CAS: 33631-02-6) are exceedingly limited. This guide summarizes the available information and provides context based on related chemical structures. The lack of extensive research means that many properties, particularly experimental and biological data, are not available.

## Core Properties and Physicochemical Data

**3,4-Diaminopyridin-2-ol**, also known as 3,4-Diamino-2-hydroxypyridine or 3,4-Diaminopyridin-2(1H)-one, is a pyridine derivative. Due to limited experimental validation, the following table includes basic molecular information and computationally predicted properties. It is crucial to note that predicted values may differ from experimental findings.

Property	Value	Source
CAS Number	33631-02-6	
Molecular Formula	C <sub>5</sub> H <sub>7</sub> N <sub>3</sub> O	[1]
Molecular Weight	125.13 g/mol	[1]
IUPAC Name	3,4-diamino-1H-pyridin-2-one	
Synonyms	3,4-Diamino-2-hydroxypyridine, 3,4-Diamino-2-pyridinol	[1]
Predicted Boiling Point	545.7°C at 760 mmHg	[1]
Predicted Density	1.46 g/cm <sup>3</sup>	[1]
Predicted Flash Point	283.8°C	[1]

## Spectroscopic and Safety Data

### Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **3,4-Diaminopyridin-2-ol** (CAS 33631-02-6) is available in the public domain. Analysis of related compounds such as 3,4-Diamino-2-methoxypyridine has been performed, but this data is not directly applicable.[2]

### Safety and Handling

The compound is classified as an irritant (Xi). Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[1]

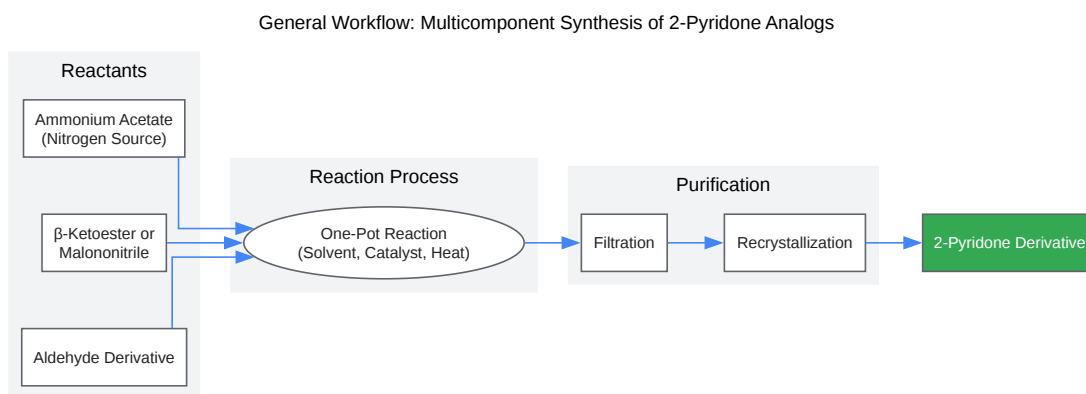
## Synthesis and Reactivity

### Experimental Protocols

Specific, detailed experimental protocols for the synthesis of **3,4-Diaminopyridin-2-ol** are not readily available in published literature.

## General Synthetic Strategies for 2-Pyridones

While a specific protocol for **3,4-Diaminopyridin-2-ol** is unavailable, the synthesis of the core 2-pyridone structure often involves multicomponent reactions. A general workflow for the synthesis of related 3,4-dihydropyridin-2-ones is presented below. This is a generalized representation and has not been validated for the specific synthesis of **3,4-Diaminopyridin-2-ol**.



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General workflow for synthesizing 2-pyridone analogs.

## Biological Activity and Applications

There is a significant lack of information regarding the biological activity of **3,4-Diaminopyridin-2-ol**. One chemical supplier notes potential antioxidant and anti-inflammatory properties and its use as an ingredient in cosmetics and hair dyes, though these claims are not substantiated by peer-reviewed research in the available search results.<sup>[1]</sup>

It is important to distinguish **3,4-Diaminopyridin-2-ol** from the extensively studied compound 3,4-Diaminopyridine (Amifampridine, CAS 54-96-6). 3,4-Diaminopyridine is a potent voltage-gated potassium channel blocker used in the treatment of Lambert-Eaton myasthenic syndrome (LEMS).[3][4] Its mechanism of action involves prolonging the depolarization of the presynaptic membrane, which enhances calcium influx and subsequently increases the release of acetylcholine at the neuromuscular junction.[4] There is no evidence to suggest that **3,4-Diaminopyridin-2-ol** shares this mechanism of action.

Due to the absence of data on biological activity or defined experimental procedures, no signaling pathway or experimental workflow diagrams can be generated for **3,4-Diaminopyridin-2-ol**.

## Conclusion for Researchers

**3,4-Diaminopyridin-2-ol** is a sparsely documented chemical compound. Professionals in research and drug development should be aware that fundamental experimental data, established synthetic protocols, and biological activity profiles are not currently available in the public domain. Any work with this compound would require foundational research to determine its properties and potential applications. Researchers are advised to exercise caution and not to extrapolate the known properties of the related but distinct molecule, 3,4-diaminopyridine, to **3,4-Diaminopyridin-2-ol**.

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## References

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- To cite this document: BenchChem. [In-depth Technical Guide: 3,4-Diaminopyridin-2-ol (CAS 33631-02-6)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1323081#3-4-diaminopyridin-2-ol-cas-number-33631-02-6-properties]

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